molecular formula C13H18O2 B7873512 4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran

4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran

Cat. No.: B7873512
M. Wt: 206.28 g/mol
InChI Key: AOFZTLAQESEUAX-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran is a chemical compound that belongs to the class of tetrahydropyrans Tetrahydropyrans are six-membered oxygen-containing heterocycles that are significant in various biological and chemical contexts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran can be achieved through several methods. One common approach involves the intramolecular hydroalkoxylation of suitable precursors. For instance, the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature can yield tetrahydropyran derivatives with high yield and stereoselectivity . Another method includes the use of lanthanide triflates as catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups . These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran has various applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism by which 4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran exerts its effects involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-4-(3,5-dimethylphenyl)tetrahydropyran is unique due to the presence of both the tetrahydropyran ring and the 3,5-dimethylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

4-(3,5-dimethylphenyl)oxan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-10-7-11(2)9-12(8-10)13(14)3-5-15-6-4-13/h7-9,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFZTLAQESEUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCOCC2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-m-xylene (5.55 g) in THF (60 ml) was added n-butyl lithium (17.8 ml) at −78° C. under an atmosphere of argon. The mixture was stirred for 1 hour. To the reaction solution was added tetrahydropyran-4-one (2.0 g) and the mixture was stirred for additional 3 hours. To the reaction solution was added water and the mixture was extracted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried over anhydrous sodium sulfate and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:n-hexane=1:3) to give the title compound (2.6 g) having the following physical data.
Quantity
5.55 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Under an atmosphere of argon, to a solution of 5-bromo-m-xylene (5.55 g) in THF (60 mL), n-butyl lithium (17.8 mL) was added at −78° C. The mixture was stirred for 1 hour. Tetrahydropyran-4-on (2.0 g) was added to the reaction mixture, and the mixture was stirred for 3 hours. Water was added to the reaction mixture, and the solution was diluted with ethyl acetate. The organic layer was washed with water and a saturated aqueous solution of sodium chloride, dried over magnesium sulfate and concentrated. The residue was purified by column chromatography on silica gel (ethyl acetate:hexane=1:3) to give the title compound (2.6 g) having the following physical data.
Quantity
5.55 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
17.8 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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